3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
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Overview
Description
The compound “3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an ethoxyphenyl group and a phenylpropanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, thiourea derivatives can be synthesized by reacting cyanoacetic acid hydrazide with 4-ethoxyphenylisothiocyanate .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole ring, ethoxyphenyl group, and phenylpropanamide group would all contribute to the overall structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the tetrazole ring and the phenylpropanamide group. For instance, organoboron compounds can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .
Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis and Intramolecular Cyclization : A study on the synthesis of related compounds demonstrates the intricacies of intramolecular cyclization processes, which are fundamental in creating complex molecules with potential biological activities (Shipilovskikh, Rubtsov, & Zalesov, 2009).
- Antimicrobial Activity of Heterocyclic Compounds : Research on thio-substituted ethyl nicotinate derivatives underscores the antimicrobial potential of such compounds, suggesting similar compounds could be explored for antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Pharmacological Applications
- Antimicrobial and Anticancer Evaluation : A study synthesized tetrazol-thiophene-2-carboxamides and evaluated them for antimicrobial activity and molecular docking studies, indicating the value of such compounds in drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
- Anti-Inflammatory and Analgesic Agents : Novel compounds derived from benzodifuranyl and thiazolopyrimidines were synthesized and tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of such chemical frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fluorescent Dyes and Materials Science
- Fluorescent Dyes : The use of N-ethoxycarbonylpyrene and perylene thioamides in synthesizing fluorescent dyes points to the role of such compounds in developing materials with specific optical properties, useful in sensing and imaging applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-16-10-8-15(9-11-16)23-18(20-21-22-23)26-13-12-17(24)19-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPGJVONEJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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